molecular formula C12H9F3N2O3 B587472 5-Hydroxy Leflunomide-d4 (Metabolite M2) CAS No. 1794789-76-6

5-Hydroxy Leflunomide-d4 (Metabolite M2)

Cat. No. B587472
CAS RN: 1794789-76-6
M. Wt: 290.235
InChI Key: PDBLFERZFMEGMZ-RHQRLBAQSA-N
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Description

5-Hydroxy Leflunomide-d4 (Metabolite M2) is a labelled compound of 5-Hydroxy Leflunomide which is a metabolite of Leflunomide . It has a molecular formula of C12H5D4F3N2O3 and a molecular weight of 290.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy Leflunomide-d4 (Metabolite M2) include a molecular weight of 290.23 and a molecular formula of C12H5D4F3N2O3 . More specific properties like melting point, boiling point, solubility, etc., are not available from the search results.

Mechanism of Action

5-Hydroxy Leflunomide-d4 (Metabolite M2) is a metabolite of Leflunomide. Leflunomide is a pyrimidine synthesis inhibitor that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA .

properties

CAS RN

1794789-76-6

Molecular Formula

C12H9F3N2O3

Molecular Weight

290.235

IUPAC Name

5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D

InChI Key

PDBLFERZFMEGMZ-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO

synonyms

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; 

Origin of Product

United States

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